molecular formula C7H4BrF3O2 B1409765 3-Bromo-5-difluoromethoxy-2-fluorophenol CAS No. 1807196-43-5

3-Bromo-5-difluoromethoxy-2-fluorophenol

Cat. No.: B1409765
CAS No.: 1807196-43-5
M. Wt: 257 g/mol
InChI Key: GZTKGGWOWKYCOQ-UHFFFAOYSA-N
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Description

3-Bromo-5-difluoromethoxy-2-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 5-difluoromethoxy-2-fluorophenol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a common reducing agent.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-5-difluoromethoxy-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The exact molecular targets and pathways involved are subject to ongoing research.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTKGGWOWKYCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-difluoromethoxy-2-fluorophenol
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3-Bromo-5-difluoromethoxy-2-fluorophenol
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3-Bromo-5-difluoromethoxy-2-fluorophenol
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3-Bromo-5-difluoromethoxy-2-fluorophenol
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3-Bromo-5-difluoromethoxy-2-fluorophenol

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